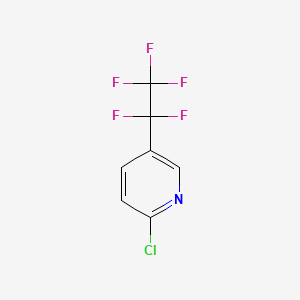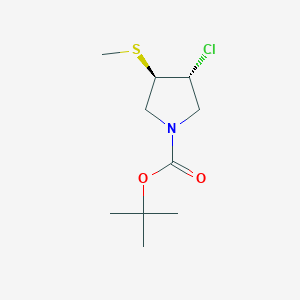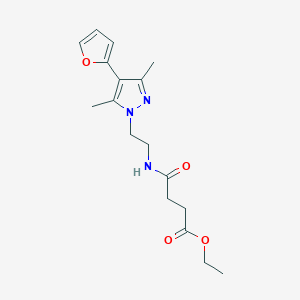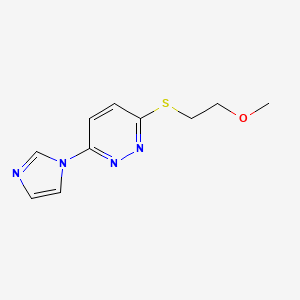
2-Chloro-5-(perfluoroethyl)pyridine
概要
説明
2-Chloro-5-(perfluoroethyl)pyridine is a type of functional fluoroalkyl compound that has a pyridine ring structure. It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of 2-Chloro-5-(perfluoroethyl)pyridine can be achieved through various methods. For instance, one method involves the reaction of 2-chloro-5-iodopyridine and sodium pentafluoropropionate in the presence of CuI in NMP .Molecular Structure Analysis
The molecule contains a total of 17 bonds, including 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
2-Chloro-5-(perfluoroethyl)pyridine has a molecular weight of 231.55. It is a solid substance at 20°C .科学的研究の応用
Synthesis and Application in Pharmaceuticals and Agrochemicals
2-Chloro-5-(perfluoroethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its applications are particularly significant in the development of herbicides. The synthesis process and the growing trend in its usage have been a subject of research, highlighting its importance in chemical industries (Li Zheng-xiong, 2004).
Development of Functionalized Derivatives
The compound has been involved in the synthesis of functionalized derivatives like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which is of interest in medicinal chemistry. This derivative represents a more stable alternative to the benzodioxole fragment, offering potential for diverse applications (M. P. Catalani, A. Paio, L. Perugini, 2010).
Role in Herbicide Synthesis
One of the key roles of 2-Chloro-5-(perfluoroethyl)pyridine is its use in the synthesis of trifloxysulfuron, a highly efficient herbicide. The compound serves as a critical intermediate in this process, with optimized conditions leading to significant yields (Zuo Hang-dong, 2010).
Electrophilic Substitution and Isomerization Studies
Studies have shown that 2-chloro-5-(perfluoroethyl)pyridine can undergo neat conversion into various iodine derivatives through processes like halogen/metal exchange and electrophilic trapping. This demonstrates its versatility and potential for further chemical manipulations (F. Mongin et al., 1998).
Quantitative Analysis and Purity Assessment
The compound has been subject to quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), indicating its importance in ensuring quality and purity in chemical processes (Wang Yue-feng, 2007).
Synthesis of Boronic Acid Derivatives
Research has also explored the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-5-(perfluoroethyl)pyridine as a starting material. This study is significant for the development of novel boronic acid derivatives (Liu Guoqua, 2014).
Photophysical Properties and Environmental Sensitivity
Some derivatives of 2-chloro-5-(perfluoroethyl)pyridine exhibit unique photophysical properties like large Stokes shifts and strong solvatochromism, making them potential candidates for environment-sensitive probes (Christelle Doebelin et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Compounds with similar structures are known to have significant effects in the agrochemical and pharmaceutical industries .
特性
IUPAC Name |
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBHRYDSCMEMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(perfluoroethyl)pyridine | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)

![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)
